molecular formula C20H29N5O3S B2759683 2-({2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N,N-diethylacetamide CAS No. 893915-49-6

2-({2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N,N-diethylacetamide

Cat. No.: B2759683
CAS No.: 893915-49-6
M. Wt: 419.54
InChI Key: VICUXMDTOPGHRR-UHFFFAOYSA-N
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Description

2-({2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N,N-diethylacetamide is a complex organic compound belonging to the class of pyrimido[4,5-d]pyrimidine derivatives

Scientific Research Applications

Safety and Hazards

This compound is not intended for human or veterinary use. Therefore, it should be handled with care, following appropriate safety protocols for research chemicals.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the biological activities exhibited by structurally similar compounds , this compound may have potential applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-d]pyrimidine derivatives typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. For instance, acylation with appropriate reagents and subsequent cyclization using ammonium acetate (NH4OAc) can yield the desired pyrimido[4,5-d]pyrimidine structure . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes like phosphodiesterase and protein kinases .

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[5,4-d]pyrimidines: Structurally similar but differ in the position of the nitrogen atoms in the ring.

    Purines: Naturally occurring compounds with similar ring structures.

    Pteridines: Compounds that make up nucleic and folic acids.

Uniqueness

2-({2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N,N-diethylacetamide is unique due to its specific substituents and the resulting biological activities

Properties

IUPAC Name

2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3S/c1-5-25(6-2)14(26)12-29-18-15-17(23(3)20(28)24(4)19(15)27)21-16(22-18)13-10-8-7-9-11-13/h13H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICUXMDTOPGHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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